3-(4-Fluorophenyl)prop-2-yn-1-ol
Overview
Description
The compound "3-(4-Fluorophenyl)prop-2-yn-1-ol" is a fluorinated organic molecule that is of interest due to its potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this exact compound, they do provide insights into similar fluorinated compounds, their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These studies contribute to a broader understanding of the chemical behavior and potential applications of fluorinated aromatic compounds.
Synthesis Analysis
The synthesis of related fluorinated compounds involves various strategies, including the use of fluorinated building blocks and multi-component reactions. For instance, the synthesis of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones was achieved by propargylation followed by a click reaction, indicating the versatility of fluorinated compounds in chemical synthesis . Similarly, the synthesis of 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol was performed by treating a triazole with sodium methoxide, showcasing the reactivity of such compounds .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized using techniques such as X-ray diffraction, NMR, and computational methods. For example, the molecular structure of a related compound was determined by single-crystal X-ray diffraction and compared with gas-phase structures evaluated by computational methods . The presence of fluorine atoms can influence the molecular geometry and electronic distribution within the molecule, as seen in the molecular docking studies of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, where the fluorine atom played a crucial role in binding .
Chemical Reactions Analysis
Fluorinated compounds can participate in various chemical reactions, often exhibiting unique reactivity due to the presence of the electronegative fluorine atom. The reactivity of the carbonyl group in fluorinated compounds, for instance, is highlighted by its negative charge in MEP analysis, making it a reactive site for further chemical transformations . The synthesis of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one through a multicomponent reaction also demonstrates the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine, which can affect properties such as polarity, boiling points, and solubility. The vibrational properties of these compounds, as studied through FTIR and Raman spectroscopy, provide insights into their structural dynamics . The antimicrobial activity of some fluorinated compounds also indicates their potential for pharmaceutical applications .
Safety And Hazards
The compound is classified under the GHS07 hazard class. It has the hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet advises avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
properties
IUPAC Name |
3-(4-fluorophenyl)prop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROXSIPANMVWHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382223 | |
Record name | 3-(4-fluorophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)prop-2-yn-1-ol | |
CAS RN |
80151-28-6 | |
Record name | 3-(4-Fluorophenyl)-2-propyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80151-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-fluorophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.